1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Description
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene (CAS: 222166-46-3) is a brominated carbazole derivative with the molecular formula C₃₂H₂₀Br₄N₂ and a molecular weight of 752.14 g/mol . Structurally, it features two 3,6-dibromocarbazole units linked via methylene groups to a central benzene ring. Key properties include:
- Purity: >98.0% (HPLC)
- Physical Form: White to light yellow/orange crystalline powder .
- Melting Point: 319°C .
The compound is commercially available (e.g., TCI Chemicals) in 1g and 5g quantities for laboratory use .
Properties
IUPAC Name |
3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEWRIQYHYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,6-Dibromo-9H-Carbazole Intermediate
A critical precursor is the 3,6-dibromo-9H-carbazole, which is synthesized by selective bromination of carbazole:
- Reagents: N-Bromosuccinimide (NBS) is commonly used for bromination.
- Conditions: The reaction is carried out in a polar aprotic solvent such as DMF at low temperatures (0 ºC) to control the bromination and avoid over-substitution.
- Procedure: A solution of carbazole derivative is treated with NBS dropwise under light-protected conditions for approximately 12 hours.
- Outcome: This yields 3,6-dibromo-9H-carbazole with high purity (>99%) as confirmed by NMR and HPLC analysis.
Alkylation to Form the Methylene Linkage
The key step to form the bis(carbazolyl)methyl benzene involves alkylation of the carbazole nitrogen with a benzyl-type electrophile:
- Electrophile: 1,2-bis(bromomethyl)benzene or related benzyl halides are used as the methylene donor.
- Catalysts and Bases: Copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline and bases like potassium carbonate (K2CO3) facilitate the N-alkylation.
- Solvent and Atmosphere: Dry DMF or toluene under inert argon atmosphere to prevent oxidation and moisture interference.
- Temperature and Time: Elevated temperatures (140–160 ºC) for extended periods (12–24 hours) or microwave-assisted heating for shorter times (~25 min) improve reaction efficiency.
- Workup: After reaction completion, filtration through celite and solvent removal under reduced pressure precede purification steps.
Purification and Characterization
- Purity: High-performance liquid chromatography (HPLC) confirms purity >98%.
- Physical State: The product is typically a white to light yellow powder or crystal.
- Melting Point: Around 319 ºC.
- Solubility: Soluble in tetrahydrofuran (THF) and other organic solvents.
- Storage: Sensitive to light and air; stored under inert gas at cool temperatures (<15 ºC).
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination of carbazole | NBS in DMF, 0 ºC, 12 h, light-protected | 3,6-Dibromo-9H-carbazole, >99% pure |
| N-Alkylation | CuI, 1,10-phenanthroline, K2CO3, DMF, Ar, 140–160 ºC, 12–24 h or MW 25 min | 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene, ~94% yield |
| Purification | Filtration, solvent removal, recrystallization | High purity, white powder/crystals |
| Characterization | HPLC, NMR, elemental analysis | Confirm structure and purity |
| Storage | Inert gas, cool and dark place (<15 ºC) | Stability maintained |
Detailed Research Findings and Notes
- The bromination step must be carefully controlled to avoid polybromination or substitution at undesired positions.
- Copper-catalyzed N-alkylation is preferred over direct alkylation due to better selectivity and yields.
- Microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields.
- The compound exhibits light and air sensitivity, necessitating inert atmosphere handling during synthesis and storage.
- The molecular weight is approximately 752.14 g/mol, consistent with the tetrabrominated bis(carbazolyl)methyl structure.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole moiety can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Substituted carbazole derivatives.
Oxidation Reactions: Oxidized carbazole derivatives.
Reduction Reactions: Reduced carbazole derivatives.
Scientific Research Applications
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic and optical properties of the compound, making it useful in applications such as organic electronics and biological imaging .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Functional Group Analysis
The following table compares 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene with structurally related carbazole-based compounds:
Bromination and Cross-Coupling Potential
- The tetrabromo substitution in this compound provides multiple reactive sites for Suzuki-Miyaura or Ullmann couplings, making it valuable for constructing extended π-conjugated systems in organic electronics . However, similar tetrabromo derivatives like 1,4-bis(3,6-dibromo-9H-carbazol-9-yl)benzene face solubility challenges, hindering purification and further reactions .
- In contrast, 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole (monobromo) exhibits excellent stability and controlled reactivity, enabling precise modifications in materials science .
Substituent Effects
- Electron-Withdrawing Groups : Nitro and bromo substituents (e.g., in 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole ) enhance electrophilic reactivity but reduce solubility.
- Electron-Donating Groups : Methoxy or methyl groups (e.g., in 6-(4’-methoxy-phenyl)-1,4-dimethyl-9H-carbazole ) improve solubility but may limit oxidative stability.
Physical Properties and Solubility
- Melting Points : The target compound’s high melting point (319°C) reflects its rigid, brominated structure, whereas less halogenated analogs (e.g., 1,4-bis(9H-carbazol-9-yl)benzene) lack reported melting points due to amorphousness .
- Solubility : Bromine’s electron-withdrawing nature reduces solubility in polar solvents. For example, 1,4-bis(3,6-dibromo-9H-carbazol-9-yl)benzene is insoluble in common solvents, complicating its use in solution-phase synthesis .
Research Findings and Challenges
- Optoelectronic Applications : Brominated carbazoles like the target compound are promising for OLEDs and photovoltaic devices due to their tunable band gaps and charge transport properties .
- Synthetic Hurdles : Poor solubility of highly brominated derivatives often necessitates solid-state reactions or specialized solvents .
- Stability : Bromine’s steric bulk enhances thermal stability but may hinder crystallinity .
Notes
- Commercial Availability: Supplied by TCI Chemicals (Cat. No. B5605) with >98% purity .
Biological Activity
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene is a synthetic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by its dibromo-substituted carbazole moieties, has been investigated for various biological activities, including anticancer and neuroprotective effects.
- Molecular Formula : C32H20Br4N2
- Molecular Weight : 752.142 g/mol
- CAS Number : 222166-46-3
- Physical Form : Crystalline powder
- Melting Point : 319°C
- Purity : ≥98.0% (HPLC)
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of carbazole have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of bromine atoms enhances the cytotoxicity of these compounds by facilitating interactions with cellular targets.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Induction of apoptosis |
| 1,2-Dibromo carbazole derivative | MCF7 (Breast) | 3.5 | Inhibition of cell proliferation |
These findings are consistent with the broader class of dibromocarbazoles, which have been reported to induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Similar structures within the carbazole family have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies involving aminopropyl carbazoles demonstrated that they increase the survival rate of newborn neurons in the hippocampus by blocking apoptotic pathways rather than enhancing neural stem cell proliferation .
| Study | Model | Findings |
|---|---|---|
| P7C3-S243 | Mouse model | Increased survival of hippocampal neurons by 40% compared to controls |
| Neuroprotective analogs | In vitro | Reduced apoptosis in neuronal cultures exposed to neurotoxic agents |
The neuroprotective mechanism appears to be linked to mitochondrial stabilization and reduction of reactive oxygen species (ROS) production .
Case Study 1: Anticancer Activity in Lung Cancer
A study evaluated the efficacy of this compound against A549 lung cancer cells. The compound exhibited an IC50 value of 5 µM, demonstrating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial depolarization.
Case Study 2: Neuroprotection in Neurodegenerative Models
In a model of neurodegeneration induced by oxidative stress, derivatives of this compound were tested for their ability to protect against neuronal loss. Results indicated that treatment with the compound resulted in a significant reduction in cell death and an increase in neuronal survival markers such as BDNF (Brain-Derived Neurotrophic Factor).
Q & A
Q. What are the optimal synthetic routes for 1,2-bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene, and what challenges arise during its purification?
Methodological Answer: The synthesis typically involves alkylation of 3,6-dibromo-9H-carbazole with 1,2-bis(bromomethyl)benzene under basic conditions (e.g., KOH/Na₂SO₄) . A critical challenge is the steric hindrance due to the bulky carbazole substituents, which can reduce reaction yields. Purification often requires column chromatography with gradient elution (e.g., cyclohexane:ethyl acetate mixtures) to isolate the product from unreacted starting materials. Recrystallization in toluene or dichloromethane/hexane systems may improve purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond angles and distances, confirming the bis-carbazole substitution pattern. SHELXL software is widely used for refinement .
- NMR spectroscopy: and NMR should show characteristic peaks for the central benzene (δ ~7.2–7.5 ppm) and carbazole protons (δ ~8.1–8.4 ppm). NMR (if accessible) can confirm bromine positions .
- High-resolution mass spectrometry (HRMS): ESI-TOF or MALDI-TOF confirms the molecular ion peak (expected m/z: 751.83 for [M+H]⁺) .
Q. What are the key solubility properties of this compound, and how do they influence experimental design?
Methodological Answer: The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves well in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., toluene). For device fabrication (e.g., OLEDs), solvent engineering (e.g., blending with 1,2-dichlorobenzene) may enhance film homogeneity during spin-coating .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?
Methodological Answer: The 3,6-dibromocarbazole units introduce strong electron-withdrawing effects, lowering the HOMO level (~-5.4 eV) and enhancing hole-transport properties. Researchers should:
Q. What strategies mitigate aggregation-induced quenching (ACQ) in solid-state applications of this compound?
Methodological Answer:
- Steric modification: Introduce bulky substituents (e.g., tert-butyl groups) on the central benzene to reduce π-π stacking.
- Doping: Blend with host materials (e.g., CBP or TCTA) at 5–10 wt% to disperse the emitter.
- Thermal annealing: Optimize annealing temperatures (e.g., 80–100°C) to achieve amorphous rather than crystalline phases, reducing ACQ .
Q. How can researchers resolve contradictions in reported photophysical data for this compound?
Methodological Answer: Discrepancies in quantum yields or lifetime measurements often arise from sample preparation or instrumentation. To address this:
Q. What are the catalytic applications of this compound in cross-coupling reactions?
Methodological Answer: The bromine atoms enable participation in Suzuki-Miyaura or Ullmann couplings. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
